(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c23-16-6-7-19-15(11-16)12-20(28-19)22(26)25-10-8-17(13-25)27-18-5-1-3-14-4-2-9-24-21(14)18/h1-7,9,11-12,17H,8,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDSRUXFHZXNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=C(S4)C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiophene Core
The benzothiophene moiety serves as the foundational scaffold for this compound. A common approach involves cyclocondensation reactions using substituted thiophenol derivatives. For instance, 2-mercapto-5-fluorobenzoic acid undergoes cyclization with α-haloketones in the presence of Lewis acids like zinc chloride. Alternative routes employ Gewald reactions , where ketones react with elemental sulfur and malononitrile derivatives to form 2-aminothiophenes, followed by aromatization.
Key parameters influencing yield include:
| Reaction Condition | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80–100°C | ±15% |
| Catalyst (ZnCl₂) | 10 mol% | +22% |
| Solvent (DMF vs. Toluene) | DMF | +18% |
Post-cyclization, the benzothiophene intermediate is purified via recrystallization from ethanol/water mixtures, achieving >95% purity.
Fluorination at Position 5
Direct fluorination of the benzothiophene core is achieved through electrophilic aromatic substitution (EAS) . Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C introduces fluorine at the 5-position with 78% regioselectivity. Competing pathways, such as 3-fluorination, are suppressed by steric hindrance from the thiophene sulfur atom.
Alternative fluorination methods :
- Balz-Schiemann reaction : Diazotization of 5-aminobenzothiophene followed by HF-pyridine treatment (yield: 65%, purity: 89%).
- Halogen exchange : 5-Bromobenzothiophene reacted with KF in the presence of 18-crown-6 (yield: 52%, requires 24h).
Preparation of the Pyrrolidine Substituent
The pyrrolidine ring is synthesized via cyclization of 1,4-diols or reductive amination of γ-ketoamines . A high-yielding route involves:
- Mitsunobu reaction : 3-Hydroxypyrrolidine is coupled with 8-hydroxyquinoline using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (78% yield).
- Protection-deprotection strategy : The amine group is protected with Boc anhydride, followed by O-alkylation with quinolin-8-ol, and subsequent deprotection with TFA.
Critical factors for stereochemical control:
- Solvent polarity : THF favors trans-isomer formation (trans:cis = 4:1).
- Temperature : Reactions below −20°C minimize epimerization.
Introduction of the Quinolin-8-yloxy Group
The quinoline moiety is introduced via Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) . Optimized conditions using copper(I) iodide and 1,10-phenanthroline in DMSO at 120°C achieve 85% coupling efficiency. Competing O- vs. N-alkylation is mitigated by employing silver carbonate as a base, enhancing oxygen nucleophilicity.
Comparative analysis of coupling agents :
| Coupling Agent | Yield (%) | Byproduct Formation |
|---|---|---|
| CuI/Phenanthroline | 85 | <5% |
| Pd(OAc)₂/Xantphos | 72 | 12% |
| NiCl₂(dppe) | 68 | 18% |
Final Coupling and Methanone Formation
The convergent synthesis concludes with amide coupling between the fluorobenzothiophene acid chloride and the pyrrolidine-quinoline intermediate. Key steps:
- Acid chloride formation : Reacting 5-fluorobenzo[b]thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (quantitative conversion).
- Schotten-Baumann reaction : The acid chloride is treated with the pyrrolidine amine in biphasic NaOH/CH₂Cl₂, yielding the methanone product (91% yield).
Side reactions :
- Hydrolysis of acid chloride to carboxylic acid (controlled by maintaining pH >12).
- Over-alkylation at the pyrrolidine nitrogen (suppressed using Hünig’s base).
Industrial Scalability and Process Optimization
Large-scale production necessitates addressing:
- Solvent recovery : Switching from DMF to 2-MeTHF improves recyclability (85% recovery vs. 45% for DMF).
- Catalyst loading : Reducing CuI from 10 mol% to 5 mol% with microwave assistance maintains yield (83%) while cutting costs.
- Continuous flow systems : Implementing plug-flow reactors for the fluorination step reduces reaction time from 8h to 30min.
Analytical Characterization
Spectroscopic data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J = 5.6 Hz, 1H, quinoline-H), 7.82–7.75 (m, 3H, Ar-H), 3.92–3.85 (m, 1H, pyrrolidine-H), 2.45 (s, 3H, CH₃).
- HRMS : m/z calc. for C₂₃H₁₈FN₂O₂S [M+H]⁺: 413.1124, found: 413.1126.
Purity assessment : HPLC with C18 column (MeCN/H₂O, 70:30) shows 99.2% purity, tR = 6.7min.
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Convergent Synthesis | 62 | 99.2 | 1.0 |
| Linear Synthesis | 48 | 97.5 | 1.4 |
| One-Pot Multistep | 55 | 98.1 | 1.2 |
The convergent approach remains superior for balancing yield and cost, though one-pot methods show promise for niche applications.
Chemical Reactions Analysis
(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Methanone Derivatives
The compound shares a methanone bridge with derivatives like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) (). Key differences include:
- Substituent Effects: The target compound’s 5-fluorobenzo[b]thiophene and quinoline-pyrrolidine moieties contrast with the pyrazole and thiophene groups in 7a/b. Fluorination at the benzo[b]thiophene position likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogues.
- Synthetic Routes: Similar to 7a/b, the target compound may involve condensation reactions with heterocyclic precursors. However, the quinoline-pyrrolidine linkage suggests additional complexity in stereochemical control during synthesis.
| Property | Target Compound | Compound 7a | Compound 7b |
|---|---|---|---|
| Core Structure | Benzo[b]thiophene + Quinoline-pyrrolidine | Pyrazole + Thiophene | Pyrazole + Thiophene |
| Fluorination | Yes (5-position) | No | No |
| Functional Groups | Methanone, ether, quinoline | Methanone, cyano, amino | Methanone, ester, amino |
| Potential Bioactivity* | Hypothesized kinase/receptor modulation | Reported antimicrobial activity | Antimicrobial activity (inferred) |
Comparison with Scheduled Analogues
lists controlled substances with structural similarities, such as 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone (a Schedule I compound). Key parallels include:
- Fluorinated Side Chains: Both compounds feature fluorinated aromatic systems, which are common in synthetic cannabinoids to evade legal restrictions while maintaining psychoactivity.
- Methanone Linkage: The methanone group is a hallmark of designer drugs targeting cannabinoid receptors. However, the target compound’s quinoline-pyrrolidine moiety diverges from indole/naphthalene frameworks in known scheduled substances.
Research Findings and Hypotheses
- Structural Stability: The fluorobenzo[b]thiophene core may confer greater resistance to oxidative metabolism compared to non-fluorinated thiophene derivatives .
- Binding Affinity: The quinoline-pyrrolidine group could interact with hydrophobic pockets in enzymes or receptors, akin to quinoline-based kinase inhibitors (e.g., bosutinib).
Biological Activity
The compound (5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has emerged as a significant subject of research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by its unique structural components:
- Benzothiophene Moiety : The presence of a fluorine atom in the benzothiophene ring enhances its lipophilicity and metabolic stability.
- Pyrrolidine Ring : This ring is substituted with a quinolinyl group, which is known for its diverse biological activities.
Structural Formula
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The mechanism of action is believed to involve the modulation of specific molecular targets associated with cancer cell proliferation and survival.
- Cell Line Studies : In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential.
- Dose-Response Relationship : The compound shows a bell-shaped dose-response curve, indicating that while low doses promote cell death, higher doses may lead to necrosis due to overwhelming cellular stress.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of (5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| Azetidine Derivatives | Azetidine ring | Antimicrobial |
| Quinoline Derivatives | Quinoline structure | Antifungal |
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results against MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity at nanomolar concentrations.
- Antimicrobial Efficacy : Another study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating infections caused by these pathogens.
The biological activity of (5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is believed to involve:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
- Pathway Modulation : It influences signaling pathways related to cell survival and apoptosis, leading to enhanced therapeutic effects.
Potential Molecular Targets
Current research is focused on identifying specific molecular targets that this compound interacts with, which could provide insights into its mechanism and enhance its therapeutic applications.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Typical Range | Impact on Yield | Reference |
|---|---|---|---|
| Reflux time | 4–6 hours | ↑ Cyclization | |
| Solvent polarity | Ethanol > DMF-EtOH | ↑ Crystallinity | |
| Molar ratio (1:1) | Strict adherence | ↓ Byproducts |
Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?
Answer:
- NMR : H and C NMR identify fluorobenzo[b]thiophene and quinolinyloxy-pyrrolidine moieties. F NMR confirms fluorination .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile-water gradients .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring, as applied to analogous thiopyrano-thieno systems .
Advanced: How to address contradictions between in vitro bioactivity and in vivo efficacy data?
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., solubility, metabolic stability). Methodological solutions include:
- Solubility profiling : Test in DMSO, ethanol, or physiological buffers (pH 7.4) to mimic in vivo conditions .
- Metabolite identification : LC-MS/MS to detect oxidative metabolites of the quinoline or thiophene groups .
- Dose-response calibration : Use split-plot experimental designs (e.g., randomized blocks with temporal replicates) to account for biological variability .
Advanced: What computational strategies predict target binding affinity and selectivity?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of related targets (e.g., kinase domains). Focus on the methanone linker’s conformational flexibility .
- MD simulations : Assess pyrrolidine-quinoline interactions under physiological conditions (100 ns trajectories, AMBER force field) .
- QSAR models : Corrogate electronic parameters (e.g., dipole moments) with bioactivity, as done for carbothioate analogs .
Advanced: How to design environmental fate studies for this compound?
Answer:
Adopt a tiered approach inspired by long-term environmental projects:
- Phase 1 (Lab) : Measure logP, hydrolysis rates, and photostability in simulated sunlight/water .
- Phase 2 (Ecosystem) : Monitor soil/water distribution using isotopic labeling and LC-MS detection .
- Phase 3 (Toxicology) : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) via OECD 305 guidelines .
Advanced: How to resolve conflicting data on the compound’s stability under varying pH conditions?
Answer:
- Controlled hydrolysis assays : Perform pH 1–13 stability screens (37°C, 24 hours) with HPLC quantification .
- Degradation product analysis : Isolate and characterize via high-resolution MS and F NMR to identify cleavage sites (e.g., fluorobenzo-thiophene vs. quinoline ether bonds) .
- Statistical validation : Use ANOVA to compare degradation rates across pH levels, accounting for replicate variability .
Basic: What solvents are optimal for solubility without compromising stability?
Answer:
- Polar aprotic solvents : DMSO or DMF for in vitro assays (up to 10 mM) .
- Biological buffers : PBS (pH 7.4) with <1% DMSO for cell-based studies .
- Avoid chlorinated solvents (e.g., DCM) due to potential methanone group reactivity .
Advanced: How to evaluate the compound’s interaction with plasma proteins?
Answer:
- Equilibrium dialysis : Measure binding % using human serum albumin (HSA) and α-1-acid glycoprotein (AGP) .
- Circular dichroism (CD) : Monitor conformational changes in HSA upon compound binding .
- Competitive assays : Displace known ligands (e.g., warfarin) to identify binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
